

A Comparative Analysis of Carvomenthol and Isopulegol for Research and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Carvomenthol**

Cat. No.: **B3432591**

[Get Quote](#)

This guide provides a detailed structural and property comparison of **Carvomenthol** and **Isopulegol**, two closely related monoterpenoid alcohols. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in experimental design and application. This document summarizes their physicochemical properties, spectroscopic data, and known biological activities, supported by experimental protocols.

Structural and Physicochemical Properties

Carvomenthol and **Isopulegol** are stereoisomers of p-menthol, differing in the saturation of the cyclohexane ring. **Carvomenthol** is a saturated monocyclic monoterpenoid, while **Isopulegol** possesses a double bond in its isopropenyl side chain. This structural difference significantly influences their physical and chemical properties.

Chemical Structures

The fundamental structural difference lies in the presence of a double bond in the isopropenyl group of **Isopulegol**, which is absent in the isopropyl group of **Carvomenthol**.

Carvomenthol

Carvomenthol

Isopulegol

Isopulegol

[Click to download full resolution via product page](#)

Caption: Chemical structures of **Carvomenthol** and Isopulegol.

Physicochemical Data

The following table summarizes the key physicochemical properties of **Carvomenthol** and Isopulegol.

Property	Carvomenthol	Isopulegol	Reference(s)
Molecular Formula	C ₁₀ H ₂₀ O	C ₁₀ H ₁₈ O	[1]
Molecular Weight	156.27 g/mol	154.25 g/mol	[2][3]
Appearance	-	Clear, colorless to pale yellow liquid	[2][4]
Odor	Minty, herbal, camphoreous	Minty, cooling, herbal	[2][3][4]
Boiling Point	222 °C at 760 mmHg	212-219 °C at 760 mmHg	[4][5]
Melting Point	-	5 - 8 °C	[4]
Density	0.887 - 0.893 g/mL at 25 °C	0.904 - 0.913 g/mL at 25 °C	[1][4][5]
Refractive Index	1.462 - 1.463 at 20 °C	1.470 - 1.475 at 20 °C	[1][4][5][6]
Solubility	Soluble in alcohol, slightly soluble in water	Slightly soluble in water, soluble in ethanol and oils	
logP (o/w)	~3.22	2.4	[3][7]
Flash Point	86.67 °C	87 °C	[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of these compounds.

Spectroscopic Data	Carvomenthol	Isopulegol	Reference(s)
¹³ C NMR (CDCl ₃ , ppm)	Peaks corresponding to a saturated cyclohexane ring and an isopropyl group.	Signals indicating a double bond (approx. 112.65 and 146.76 ppm) and a hydroxyl-bearing carbon (approx. 70.47 ppm).	[8][9]
¹ H NMR	Signals for a saturated ring system.	Distinct signals for vinyl protons of the isopropenyl group.	[10][11]
IR Spectroscopy	Characteristic broad peak for O-H stretch (alcohol), C-H stretches for sp ³ hybridized carbons.	Broad O-H stretch, C-H stretches for both sp ³ and sp ² carbons, and a C=C stretch.	[11]
Mass Spectrometry (GC-MS)	Molecular ion peak corresponding to its molecular weight.	Molecular ion peak and fragmentation patterns characteristic of the isopropenyl group.	[12][13]

Biological and Chemical Properties

While structurally similar, their biological activities show notable differences, primarily due to the unsaturated side chain in Isopulegol.

Isopulegol is a well-studied monoterpenene with a range of pharmacological activities. It is a known agonist of the transient receptor potential melastatin 8 (TRPM8) channel, which is responsible for the sensation of cooling.[14] The (-)-Isopulegol enantiomer has an EC₅₀ of 66 μM for TRPM8 activation.[14] Furthermore, Isopulegol has been shown to be a positive allosteric modulator of GABA-A receptors, contributing to its observed anticonvulsant and

anxiolytic-like effects in animal models.[\[15\]](#) It also exhibits anti-inflammatory, analgesic, and gastroprotective properties.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Carvomenthol, being a saturated analogue, is primarily used as a flavoring agent.[\[3\]](#) It is recognized for its minty and cooling aroma.[\[3\]](#) While it is a component of some essential oils with biological activities, specific pharmacological studies directly comparing its efficacy to Isopulegol are limited in publicly available literature.

Experimental Protocols

Determination of Boiling Point

Principle: The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For purity assessment and to prevent degradation of thermolabile compounds, distillation under reduced pressure is often employed.

Apparatus:

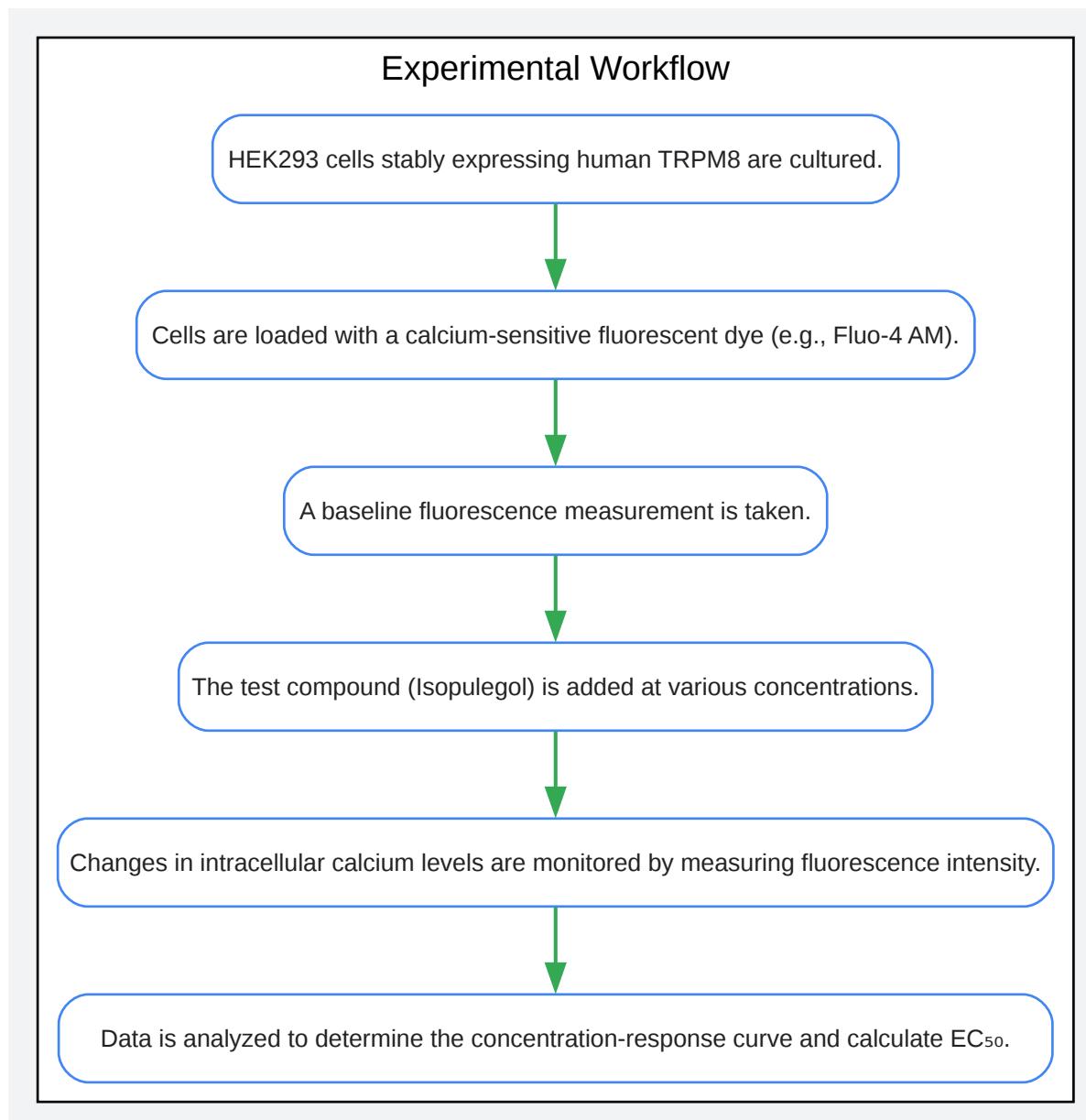
- Distillation flask
- Condenser
- Receiving flask
- Thermometer
- Heating mantle
- Vacuum source (for reduced pressure distillation)

Procedure:

- The liquid is placed in the distillation flask with boiling chips.
- The apparatus is assembled for distillation.
- The liquid is heated, and the temperature is recorded when the vapor and liquid phases are in equilibrium, and a steady stream of distillate is collected.

- For vacuum distillation, the pressure is reduced to the desired level before heating.

Nuclear Magnetic Resonance (NMR) Spectroscopy

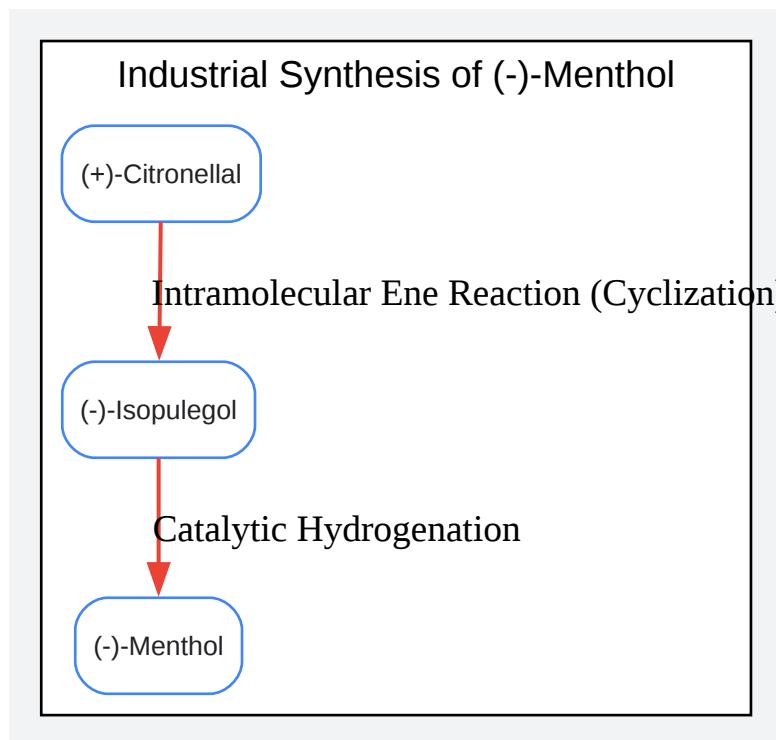

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.

Procedure for ^{13}C NMR:

- A sample is prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., CDCl_3).
- The solution is placed in an NMR tube.
- The NMR spectrometer is used to acquire the ^{13}C spectrum.
- The chemical shifts (ppm) of the carbon atoms are recorded and assigned to the molecular structure.

TRPM8 Activation Assay

Principle: This assay measures the ability of a compound to activate the TRPM8 channel, often by detecting the influx of calcium ions (Ca^{2+}) into cells expressing the channel.



[Click to download full resolution via product page](#)

Caption: Workflow for a cell-based TRPM8 activation assay.

Synthesis and Applications

Isopulegol is a key intermediate in the industrial synthesis of (-)-menthol, the most commercially important stereoisomer of menthol.[18] The process typically involves the cyclization of (+)-citronellal to (-)-isopulegol, followed by catalytic hydrogenation.[18]

[Click to download full resolution via product page](#)

Caption: Key steps in the industrial synthesis of (-)-Menthol from (+)-Citronellal.

Carvomenthol's applications are primarily in the flavor and fragrance industry due to its characteristic scent profile.[\[3\]](#)

In conclusion, while **Carvomenthol** and Isopulegol are structurally similar, the presence of a double bond in Isopulegol leads to distinct physicochemical properties and a broader range of documented biological activities. This makes Isopulegol a molecule of significant interest for pharmaceutical and therapeutic research, particularly in areas related to sensory perception and neurological disorders. **Carvomenthol** remains a relevant compound in the flavor and fragrance sector.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Carvomenthol | C10H20O | CID 62350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. consolidated-chemical.com [consolidated-chemical.com]
- 3. Carvomenthol|For Research [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. carvomenthol, 499-69-4 [perflavory.com]
- 6. carvomenthol, 499-69-4 [thegoodsentscompany.com]
- 7. ScenTree - Isopulegol (CAS N° 89-79-2) [scentree.co]
- 8. spectrabase.com [spectrabase.com]
- 9. ISOPULEGOL(89-79-2) 13C NMR spectrum [chemicalbook.com]
- 10. pure.mpg.de [pure.mpg.de]
- 11. Isopulegol, (+)- | C10H18O | CID 1268090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. Isopulegol [webbook.nist.gov]
- 14. benchchem.com [benchchem.com]
- 15. childhood-developmental-disorders.imedpub.com [childhood-developmental-disorders.imedpub.com]
- 16. leafwell.com [leafwell.com]
- 17. Effects of isopulegol in acute nociception in mice: Possible involvement of muscarinic receptors, opioid system and L-arginine/NO/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comparative Analysis of Carvomenthol and Isopulegol for Research and Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3432591#structural-and-property-comparison-of-carvomenthol-and-isopulegol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com